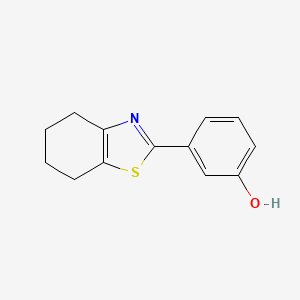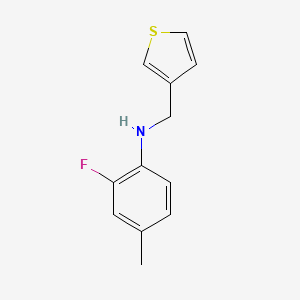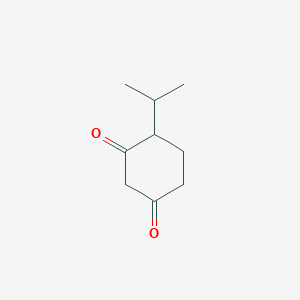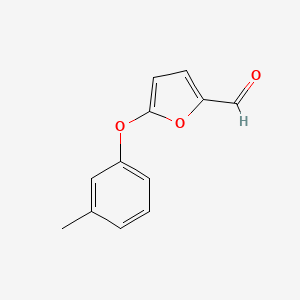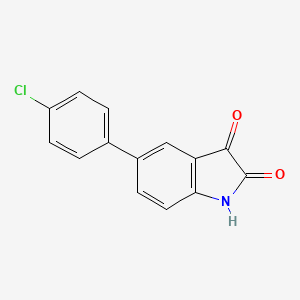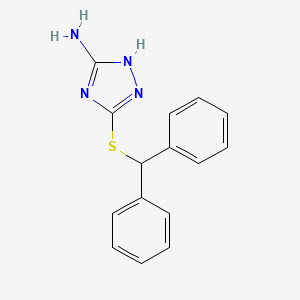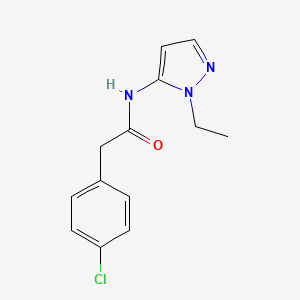
2-(4-chlorophenyl)-N-(1-ethyl-1H-pyrazol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-(1-ethyl-1H-pyrazol-5-yl)acetamide is an organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(1-ethyl-1H-pyrazol-5-yl)acetamide typically involves the reaction of 4-chlorobenzyl chloride with 1-ethyl-1H-pyrazole-5-carboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-chlorophenyl)-N-(1-ethyl-1H-pyrazol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-N-(1-ethyl-1H-pyrazol-5-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)-N-(1-ethyl-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-chlorophenyl)-N-(1-methyl-1H-pyrazol-5-yl)acetamide
- 2-(4-chlorophenyl)-N-(1-ethyl-1H-pyrazol-3-yl)acetamide
- 2-(4-bromophenyl)-N-(1-ethyl-1H-pyrazol-5-yl)acetamide
Uniqueness
2-(4-chlorophenyl)-N-(1-ethyl-1H-pyrazol-5-yl)acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Eigenschaften
Molekularformel |
C13H14ClN3O |
|---|---|
Molekulargewicht |
263.72 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-N-(2-ethylpyrazol-3-yl)acetamide |
InChI |
InChI=1S/C13H14ClN3O/c1-2-17-12(7-8-15-17)16-13(18)9-10-3-5-11(14)6-4-10/h3-8H,2,9H2,1H3,(H,16,18) |
InChI-Schlüssel |
KOBPDFWHTKNCEL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=CC=N1)NC(=O)CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B15096460.png)
![1H-Pyrazole-4-carboxylic acid, 5-[[(3-bromophenyl)sulfonyl]amino]-1-methyl-](/img/structure/B15096463.png)
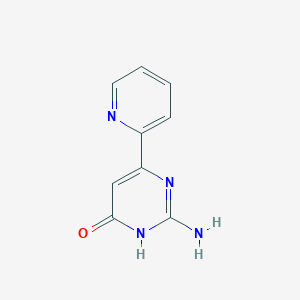
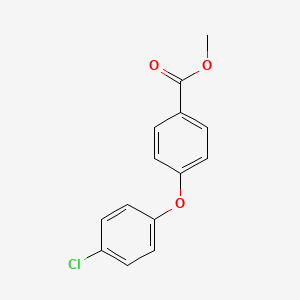
![[4-(N,N-diphenylcarbamoyl)(1,4-diazaperhydroepinyl)]-N,N-dibenzamide](/img/structure/B15096493.png)
![7-Oxo-5,7-dihydro-4H-thieno[2,3-c]pyran-5-carboxylic acid](/img/structure/B15096496.png)
